molecular formula C23H26N4O4 B277086 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide

Cat. No. B277086
M. Wt: 422.5 g/mol
InChI Key: NJJXKFGXCIMKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a member of the oxadiazole family of compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide is not fully understood. However, studies have shown that this compound can interact with specific proteins and enzymes in biological systems, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide can have a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in disease pathways, and act as a fluorescent probe for imaging biological structures.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide in lab experiments include its potential as a fluorescent probe and its ability to inhibit enzymes involved in disease pathways. However, limitations include the complexity of the synthesis process and the need for expertise in organic chemistry.

Future Directions

There are many potential future directions for research involving 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide. These include further studies on its potential as a cancer therapy, as well as its potential as a tool for imaging biological structures. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the preparation of the oxadiazole ring, followed by the attachment of the morpholine and phenyl groups to the butanamide backbone. The final compound is purified using chromatography techniques.

Scientific Research Applications

The potential applications of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide in scientific research are vast. This compound has been shown to have potential as a fluorescent probe for imaging biological structures, as well as a potential inhibitor of enzymes involved in disease pathways. Additionally, this compound has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide

InChI

InChI=1S/C23H26N4O4/c1-29-20-6-3-2-5-19(20)23-25-22(31-26-23)8-4-7-21(28)24-17-9-11-18(12-10-17)27-13-15-30-16-14-27/h2-3,5-6,9-12H,4,7-8,13-16H2,1H3,(H,24,28)

InChI Key

NJJXKFGXCIMKBQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)N4CCOCC4

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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